

# AZD3147: A Technical Deep Dive into a Potent Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

AZD3147 is a highly potent and selective, orally bioavailable dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] Developed by AstraZeneca, this compound emerged from a focused lead optimization campaign aimed at improving cellular potency, aqueous solubility, and metabolic stability of a novel series of ureacontaining morpholinopyrimidines.[4] Its mechanism of action, involving the direct inhibition of both mTOR complexes, offers a potential therapeutic advantage over earlier generations of mTOR inhibitors, such as rapalogs, by more comprehensively blocking the PI3K/AKT/mTOR signaling pathway. This document provides a detailed overview of the discovery, preclinical profile, and development of AZD3147, based on publicly available data.

### **Discovery and Lead Optimization**

The discovery of **AZD3147** began with a high-throughput screening effort that identified a novel series of urea-containing morpholinopyrimidine compounds as dual inhibitors of mTORC1 and mTORC2.[4] The subsequent lead optimization program focused on enhancing key drug-like properties. Through a combination of empirical structure-activity relationship (SAR) studies and predictive modeling, researchers at AstraZeneca systematically modified the initial hits to improve cellular potency, increase aqueous solubility, and enhance stability in human hepatocytes.[4] This iterative process ultimately led to the identification of **AZD3147** as a



clinical candidate with a promising balance of potency, selectivity, and pharmacokinetic properties.[4]

# Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

AZD3147 functions as an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[2][5] This dual inhibition is a key feature of AZD3147. While first-generation mTOR inhibitors (rapalogs) only allosterically inhibit mTORC1, AZD3147's direct inhibition of the kinase activity of both complexes leads to a more complete shutdown of mTOR signaling. This includes the inhibition of mTORC1-mediated phosphorylation of downstream effectors like S6K and 4E-BP1, which are crucial for protein synthesis and cell growth, as well as the inhibition of mTORC2-mediated phosphorylation of Akt at Ser473, a key step in the activation of the pro-survival PI3K/Akt pathway.





Click to download full resolution via product page

Caption: Simplified mTOR signaling pathway showing inhibition by AZD3147.



## **Quantitative Data**

The following tables summarize the available in vitro potency, selectivity, and pharmacokinetic data for **AZD3147**.

Table 1: In Vitro Potency of AZD3147[1][2][3][5]

| Target                 | IC50 (nM) | Cell Line      |
|------------------------|-----------|----------------|
| mTOR                   | 1.5       | Enzyme Assay   |
| mTORC1                 | 40.7      | MDA-MB-468     |
| mTORC2                 | 5.75      | MDA-MB-468     |
| Kelly (Neuroblastoma)  | 0.88      | Cell Viability |
| IMR-32 (Neuroblastoma) | 662.4     | Cell Viability |

Table 2: Selectivity Profile of AZD3147[2][5]

| Kinase | IC50 (nM) | Fold Selectivity (vs. mTOR) |
|--------|-----------|-----------------------------|
| mTOR   | 1.5       | 1                           |
| ΡΙ3Κα  | 912       | >600                        |
| РІЗКβ  | 5,495     | >3600                       |
| ΡΙ3Κδ  | 9,333     | >6200                       |
| РІЗКу  | 6,310     | >4200                       |

Table 3: Preclinical Pharmacokinetic Parameters of AZD3147[1]



| Parameter  | Value | Species |
|------------|-------|---------|
| Vss (L/kg) | 2.3   | Rat     |
| t1/2 (h)   | 0.9   | Rat     |
| F%         | 61    | Rat     |
| Vss (L/kg) | 2.2   | Dog     |
| t1/2 (h)   | 1.9   | Dog     |
| F%         | 73    | Dog     |

Note: The specific experimental conditions for the pharmacokinetic studies are not detailed in the available sources.

#### **Experimental Protocols**

Due to the unavailability of the full primary publication, detailed experimental protocols cannot be provided. The following are generalized methodologies likely employed in the discovery and characterization of **AZD3147**, based on standard practices in the field.

#### mTOR Kinase Inhibition Assay (Biochemical)

- Principle: To measure the direct inhibitory effect of AZD3147 on the kinase activity of purified mTOR enzyme.
- General Procedure:
  - Recombinant human mTOR enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a suitable buffer system.
  - AZD3147 at various concentrations is added to the reaction mixture.
  - The reaction is allowed to proceed for a defined period at a controlled temperature.
  - The extent of substrate phosphorylation is quantified, typically using methods like radiometric assays (incorporation of <sup>32</sup>P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).



 IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### Cellular mTORC1/mTORC2 Inhibition Assays

- Principle: To assess the ability of AZD3147 to inhibit the activity of mTORC1 and mTORC2 in a cellular context by measuring the phosphorylation of downstream substrates.
- General Procedure:
  - Cancer cell lines (e.g., MDA-MB-468) are cultured under standard conditions.
  - Cells are treated with a range of concentrations of AZD3147 for a specified duration.
  - Cells are lysed, and protein concentrations are determined.
  - Western blotting is performed using antibodies specific for the phosphorylated and total forms of mTORC1 substrates (e.g., phospho-S6 ribosomal protein, phospho-4E-BP1) and mTORC2 substrates (e.g., phospho-Akt Ser473).
  - The band intensities are quantified to determine the concentration-dependent inhibition of substrate phosphorylation.

### **Cell Viability/Proliferation Assay**

- Principle: To evaluate the effect of AZD3147 on the growth and survival of cancer cell lines.
- General Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with serial dilutions of AZD3147 for a prolonged period (e.g., 72 hours).
  - Cell viability is assessed using colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo®) assays.
  - IC50 values are determined by fitting the dose-response data to a sigmoidal curve.



#### In Vivo Pharmacokinetic Studies

- Principle: To determine the absorption, distribution, metabolism, and excretion (ADME)
  properties of AZD3147 in animal models.
- · General Procedure:
  - AZD3147 is administered to animals (e.g., rats, dogs) via intravenous and oral routes at a defined dose.
  - Blood samples are collected at various time points post-administration.
  - The concentration of AZD3147 in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
  - Pharmacokinetic parameters (e.g., half-life, volume of distribution, bioavailability) are calculated using non-compartmental analysis.



Click to download full resolution via product page

**Caption:** Generalized workflow for the discovery and development of **AZD3147**.

### **Preclinical Development and Future Directions**

The available data indicates that **AZD3147** possesses physicochemical and pharmacokinetic properties suitable for a potential clinical candidate.[4] Its high potency, selectivity, and oral bioavailability in preclinical species suggest a favorable profile for further development.[1][2] However, detailed in vivo efficacy studies in various cancer models and comprehensive toxicology data are not publicly available. The progression of **AZD3147** into clinical trials has not been widely reported in the public domain. Further investigation would be required to ascertain its current developmental status. The dual inhibition of mTORC1 and mTORC2 remains a promising strategy in oncology, and compounds like **AZD3147** represent a significant advancement in the pursuit of more effective targeted therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD 3147 | CAS 1101810-02-9 | AZD3147 | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of AZD3147: a potent, selective dual inhibitor of mTORC1 and mTORC2 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [AZD3147: A Technical Deep Dive into a Potent Dual mTORC1/mTORC2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620887#azd3147-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com